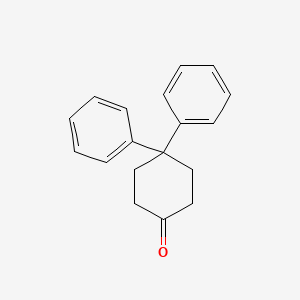

4,4-Diphenylcyclohexanone

Description

Properties

IUPAC Name |

4,4-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPHZZUBQAASNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196461 | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-68-1 | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diphenylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Diphenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylcyclohexanone is a valuable carbocyclic building block in organic synthesis, serving as a key intermediate in the preparation of various more complex molecules. Its sterically hindered ketone functionality and the presence of two phenyl groups at the C4 position make it a unique scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the necessary analytical data for product validation.

Strategic Approach: The Robinson Annulation

The most logical and convergent approach to the synthesis of this compound is the Robinson annulation . This powerful ring-forming reaction sequence, discovered by Sir Robert Robinson, combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1][2] In the context of our target molecule, this strategy involves the conjugate addition of a diphenyl-substituted nucleophile to an α,β-unsaturated ketone, followed by a base- or acid-catalyzed cyclization and dehydration.

The key bond formations in this synthesis are a C-C bond via Michael addition and a subsequent intramolecular C-C bond through an aldol reaction. The choice of starting materials is critical for the successful implementation of this strategy. A suitable Michael donor is a precursor that can generate a stabilized carbanion bearing two phenyl groups. Diphenylacetonitrile is an excellent candidate due to the acidity of the α-hydrogen, which is enhanced by both the nitrile group and the two phenyl rings. The Michael acceptor is typically a simple α,β-unsaturated ketone, with methyl vinyl ketone (MVK) being a common and effective choice.[3]

Reaction Mechanism and Rationale

The synthesis of this compound from diphenylacetonitrile and methyl vinyl ketone proceeds through a well-established three-step sequence within a one-pot reaction:

-

Michael Addition: The reaction is initiated by the deprotonation of diphenylacetonitrile at the α-carbon using a strong base, such as sodium ethoxide, to generate a resonance-stabilized carbanion. This nucleophile then undergoes a conjugate addition (Michael addition) to the β-carbon of methyl vinyl ketone.[4][5] This step forms a 1,5-dicarbonyl intermediate (or, in this case, a cyano-ketone).

-

Intramolecular Aldol Addition: The newly formed intermediate, still under basic conditions, undergoes an intramolecular aldol addition. An enolate is formed at one of the α-carbons of the ketone, which then attacks the nitrile carbon. Subsequent hydrolysis of the resulting imine during the workup leads to the formation of a β-hydroxy ketone.

-

Dehydration (Condensation): The β-hydroxy ketone intermediate readily dehydrates under the reaction conditions (often with heating) to form a more stable α,β-unsaturated ketone. However, for the synthesis of the saturated this compound, the reaction is controlled to favor the formation of the saturated ketone. In this specific synthesis, the final product is a saturated cyclohexanone, meaning the aldol condensation product is the desired final structure, and a final dehydration to an unsaturated system does not occur in the main ring structure.

The overall workflow can be visualized as follows:

Sources

- 1. Robinson Annulation [drugfuture.com]

- 2. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4,4-Diphenylcyclohexanone

This guide provides a comprehensive analysis of the spectroscopic data for 4,4-diphenylcyclohexanone, a molecule of interest in synthetic chemistry and drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for researchers and professionals seeking to elucidate and confirm the structure of this and similar compounds.

Introduction: The Structural Significance of this compound

This compound is a fascinating molecule characterized by a cyclohexanone ring with two phenyl groups geminally substituted at the C4 position. This unique arrangement imparts a high degree of symmetry and specific electronic effects that are readily observable through various spectroscopic techniques. A thorough understanding of its spectral signatures is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound, providing both predicted data and a detailed rationale for their interpretation.

I. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 10H | Aromatic protons (Ph-H) |

| ~ 2.60 | Triplet | 4H | Protons at C2 and C6 (α-protons) |

| ~ 2.00 | Triplet | 4H | Protons at C3 and C5 (β-protons) |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show a complex multiplet between approximately 7.20 and 7.35 ppm, integrating to 10 protons. This signal arises from the protons on the two phenyl rings. Due to the free rotation of the phenyl groups, the ortho, meta, and para protons may not be perfectly resolved and will likely appear as an overlapping multiplet.[1]

The aliphatic region is predicted to display two distinct signals. The protons on the carbons adjacent to the carbonyl group (C2 and C6) are deshielded by the electron-withdrawing nature of the carbonyl and are expected to resonate as a triplet around 2.60 ppm. The triplet multiplicity arises from the coupling with the two neighboring protons on C3 and C5, respectively.

The protons on the carbons beta to the carbonyl group (C3 and C5) are less deshielded and are predicted to appear as a triplet around 2.00 ppm. This triplet is a result of coupling with the adjacent protons on C2 and C6. The integration of both aliphatic signals to 4H each is consistent with the symmetrical nature of the cyclohexanone ring.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Set the appropriate spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

II. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. Due to the symmetry of this compound, the number of unique carbon signals is significantly reduced.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 210 | C1 (Carbonyl Carbon) |

| ~ 145 | Cipso (Phenyl Carbons attached to C4) |

| ~ 129 | Cortho/Cmeta (Phenyl Carbons) |

| ~ 127 | Cpara (Phenyl Carbons) |

| ~ 45 | C4 (Quaternary Carbon) |

| ~ 37 | C2 and C6 |

| ~ 30 | C3 and C5 |

Interpretation of the ¹³C NMR Spectrum

The most downfield signal, expected around 210 ppm, is characteristic of a ketone carbonyl carbon.[2][3] The aromatic region will display signals for the phenyl carbons. The ipso-carbons (the carbons of the phenyl rings directly attached to the cyclohexanone ring) are predicted to appear around 145 ppm. The other aromatic carbons (ortho, meta, and para) will resonate in the typical aromatic region of 125-130 ppm. Due to the similar electronic environments, the ortho and meta carbons may have very close chemical shifts.

The quaternary carbon at C4, bearing the two phenyl groups, is expected to have a chemical shift of around 45 ppm.[4] The carbons of the cyclohexanone ring will show two distinct signals due to symmetry. The carbons adjacent to the carbonyl (C2 and C6) are expected around 37 ppm, while the carbons at C3 and C5 will be found further upfield at approximately 30 ppm.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.7 mL of deuterated solvent).

-

Instrumentation: Use a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group and the vibrations of the aromatic rings.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1715 | Strong, Sharp | C=O stretch (ketone) |

| ~ 1600, 1495, 1450 | Medium | Aromatic C=C stretch |

| ~ 750 and 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation of the IR Spectrum

The most prominent and diagnostic peak in the IR spectrum will be a strong, sharp absorption at approximately 1715 cm⁻¹. This is the characteristic stretching frequency for a carbonyl group in a saturated six-membered ring ketone.[5][6] The absence of conjugation with the phenyl rings (due to the sp³-hybridized C4) results in a stretching frequency typical for a simple cyclohexanone.

The spectrum will also exhibit features characteristic of the phenyl groups. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] In contrast, the aliphatic C-H stretching vibrations of the cyclohexanone ring will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

The presence of the aromatic rings is further confirmed by a series of medium-intensity absorptions in the 1600-1450 cm⁻¹ region, which are due to the C=C stretching vibrations within the benzene rings.[7] Finally, strong absorptions in the fingerprint region, specifically around 750 cm⁻¹ and 700 cm⁻¹, are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or the KBr pellet press. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 193 | [M - C₆H₅]⁺ |

| 165 | [Diphenylmethyl cation, (C₆H₅)₂CH]⁺ |

| 104 | [Styrene radical cation]⁺ |

| 91 | [Tropylium ion, C₇H₇]⁺ |

| 77 | [Phenyl cation, C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak at m/z = 250, corresponding to its molecular weight (C₁₈H₁₈O).[9]

The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. A common fragmentation pathway for compounds containing a gem-diphenyl group is the loss of one of the phenyl groups, leading to a fragment at m/z = 193 ([M - C₆H₅]⁺).

A significant peak is also expected at m/z = 165, corresponding to the stable diphenylmethyl cation [(C₆H₅)₂CH]⁺. This fragment can be formed through cleavage of the C3-C4 and C4-C5 bonds.

Another plausible fragmentation pathway for cyclic ketones is α-cleavage. Cleavage of the C1-C2 bond followed by subsequent rearrangements could lead to various smaller fragments. The presence of the phenyl groups can also lead to fragments characteristic of aromatic compounds, such as the tropylium ion at m/z = 91 and the phenyl cation at m/z = 77. A peak at m/z 104, corresponding to a styrene radical cation, can also be expected from rearrangements and subsequent fragmentation.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Visualizing Fragmentation: A Graphviz Representation

Caption: Proposed fragmentation pathway for this compound in EI-MS.

V. Conclusion: A Cohesive Spectroscopic Picture

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural elucidation of this compound. The symmetry of the molecule is a recurring theme, simplifying the NMR spectra and providing clear diagnostic signals. The characteristic carbonyl stretch in the IR spectrum unambiguously identifies the ketone functionality, while the aromatic signals across all techniques confirm the presence of the two phenyl groups. Finally, the mass spectrum provides the molecular weight and a predictable fragmentation pattern consistent with the proposed structure. This guide serves as a testament to the power of modern spectroscopic methods in chemical analysis and underscores the importance of a multi-technique approach for robust structural confirmation.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Chem LibreTexts. (2023). Infrared Spectroscopy. [Link]

-

Chem LibreTexts. (2023). 13C NMR Spectroscopy. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Table. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Chem LibreTexts. (2023). Proton NMR Spectroscopy. [Link]

-

Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

NIST Chemistry WebBook. [Link]

-

nmrdb.org. (n.d.). NMR Predict. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Reaction Mechanisms of 4,4-Diphenylcyclohexanone for Advanced Drug Discovery

This guide provides an in-depth exploration of the synthesis and core reaction mechanisms of 4,4-diphenylcyclohexanone, a versatile scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships in experimental design and provides validated protocols for key transformations.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a privileged scaffold in drug discovery, offering a unique combination of rigidity, lipophilicity, and three-dimensional complexity. Its gem-diphenyl substitution locks the cyclohexane ring in a specific conformation, influencing the spatial orientation of appended functional groups. This structural feature is crucial for achieving high-affinity and selective interactions with biological targets. Understanding the reactivity of this ketone is paramount for its effective utilization in the synthesis of novel therapeutic agents.

This guide will delve into the synthesis of this compound and explore its reactivity through several fundamental organic reactions, including the Wittig reaction, Grignard reaction, Baeyer-Villiger oxidation, and the Favorskii rearrangement. Furthermore, we will examine the intriguing dienone-phenol rearrangement, a potential transformation under acidic or photochemical conditions.

Synthesis of this compound: A Plausible Retrosynthetic Approach

A key precursor for this synthesis is diphenylacetic acid.

Preparation of Diphenylacetic Acid

Diphenylacetic acid can be synthesized from benzilic acid via reduction with red phosphorus and hydriodic acid.[1][2]

Experimental Protocol:

-

In a round-bottom flask, combine glacial acetic acid, red phosphorus, and iodine.

-

Allow the mixture to stand until the iodine has reacted.

-

Add water and benzilic acid to the flask.[1]

-

Reflux the mixture for a minimum of 2.5 hours.

-

Filter the hot mixture to remove excess red phosphorus.

-

Pour the hot filtrate into a cold, stirred solution of sodium bisulfite in water to precipitate the diphenylacetic acid.[1]

-

Filter the product, wash with cold water, and dry.

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles |

| Benzilic Acid | 228.24 | 100 g | 0.44 |

| Red Phosphorus | 30.97 | 15 g | - |

| Iodine | 253.81 | 5 g | - |

| Glacial Acetic Acid | 60.05 | 250 mL | - |

| Water | 18.02 | 5 mL | - |

| Sodium Bisulfite | 104.06 | 20-25 g | - |

| Diphenylacetic Acid | 212.24 | 88-90 g (94-97%) | 0.41-0.42 |

Proposed Synthesis of this compound

A logical synthetic route from diphenylacetic acid would involve its conversion to a suitable nucleophile, such as a diphenylmethyl carbanion, followed by a Michael addition to a protected 3-buten-2-one equivalent, and subsequent intramolecular cyclization.

Core Reaction Mechanisms and Protocols

The Wittig Reaction: Olefination of the Carbonyl

The Wittig reaction is a powerful method for converting ketones into alkenes with a high degree of regioselectivity.[3][4][5] For this compound, this reaction allows for the introduction of an exocyclic double bond, a common motif in bioactive molecules.

Mechanism:

The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of this compound. This forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the elimination of the alkene product.[6][7]

Caption: The Wittig reaction mechanism for the olefination of a ketone.

Experimental Protocol (General):

-

Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent like THF or diethyl ether. A strong base (e.g., n-butyllithium or sodium hydride) is added to deprotonate the phosphonium salt and form the ylide.[8][9]

-

Reaction with Ketone: A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature (often 0 °C or lower).

-

Workup: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The product is then extracted with an organic solvent, and the triphenylphosphine oxide byproduct is typically removed via crystallization or chromatography.[10]

The Grignard Reaction: Nucleophilic Addition to the Carbonyl

The Grignard reaction provides a route to tertiary alcohols by the addition of an organomagnesium halide to the carbonyl group of this compound.[9][11] This reaction is fundamental for introducing new carbon-carbon bonds and increasing molecular complexity.

Mechanism:

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[12]

Caption: The Grignard reaction mechanism for the formation of a tertiary alcohol.

Experimental Protocol (General):

-

Grignard Reagent Formation: An alkyl or aryl halide (e.g., methyl iodide or bromobenzene) is added to magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is often initiated with a small crystal of iodine.

-

Addition to Ketone: A solution of this compound in anhydrous ether is added dropwise to the freshly prepared Grignard reagent, typically at 0 °C. The reaction is exothermic and should be controlled.[13]

-

Workup: The reaction is quenched by the slow addition of a cold, dilute acid (e.g., HCl or H2SO4). The product is then extracted into an organic solvent, washed, dried, and purified.

Baeyer-Villiger Oxidation: Ring Expansion to a Lactone

The Baeyer-Villiger oxidation is a remarkable reaction that converts a ketone into an ester, or in the case of a cyclic ketone like this compound, into a lactone (a cyclic ester).[14][15] This transformation is highly valuable for accessing seven-membered ring systems.

Mechanism:

The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ketone towards nucleophilic attack by a peroxyacid (e.g., m-CPBA).[14] This forms a tetrahedral intermediate known as the Criegee intermediate. A concerted rearrangement then occurs where one of the alpha-carbons migrates to the adjacent oxygen of the peroxy group, with the concomitant expulsion of a carboxylate leaving group. The migratory aptitude of the substituents determines the regioselectivity of the reaction. For this compound, the migration of one of the phenyl-bearing carbons is expected.[7][16]

Caption: The Baeyer-Villiger oxidation mechanism for the formation of a lactone.

Experimental Protocol (General):

-

A solution of this compound in a suitable solvent (e.g., dichloromethane or chloroform) is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[17]

-

The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then washed with a solution of sodium bicarbonate to remove the carboxylic acid byproduct and any unreacted peroxyacid.

-

The organic layer is dried and the solvent is removed to yield the crude lactone, which can be purified by chromatography or crystallization.

| Reagent | Function | Key Considerations |

| m-CPBA | Oxidant | Commercially available, but can be purified. |

| Dichloromethane | Solvent | Should be dry. |

| Sodium Bicarbonate | Quenching/Wash | Neutralizes acidic byproducts. |

Favorskii Rearrangement: Ring Contraction of an α-Halo Ketone

The Favorskii rearrangement is a base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative, often resulting in a ring contraction for cyclic substrates.[18][19] To apply this to this compound, it must first be halogenated at the α-position.

Mechanism:

The mechanism is thought to involve the formation of an enolate on the side of the ketone away from the halogen. This enolate then undergoes an intramolecular nucleophilic substitution to form a cyclopropanone intermediate. The cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide), leading to the opening of the three-membered ring to form a more stable carbanion. Subsequent protonation yields the ring-contracted carboxylic acid or its derivative.[20][21]

Caption: The Favorskii rearrangement mechanism for ring contraction.

Experimental Protocol (General):

-

α-Halogenation: this compound is treated with a halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to form the α-bromo ketone.

-

Rearrangement: The α-bromo ketone is then treated with a base, such as sodium hydroxide or sodium methoxide, in a suitable solvent.[22]

-

Workup: The reaction mixture is acidified, and the carboxylic acid product is extracted with an organic solvent.

Dienone-Phenol Rearrangement: A Potential Isomerization

Under acidic conditions, 4,4-disubstituted cyclohexadienones can undergo a dienone-phenol rearrangement to form a stable 3,4-disubstituted phenol.[22][23][24] While this compound is not a dienone, it is important to consider the possibility of its isomerization to a dienol under certain conditions, which could then lead to this rearrangement. A photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one has also been reported.[25]

Mechanism (Acid-Catalyzed):

Protonation of the carbonyl oxygen generates a carbocation. A 1,2-shift of one of the phenyl groups to the adjacent carbon occurs, leading to a more stable tertiary carbocation. Subsequent deprotonation results in the formation of the aromatic phenol.[14]

Caption: The Dienone-Phenol rearrangement mechanism.

Analytical Characterization

The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques.

| Technique | This compound | Expected Product (Wittig) | Expected Product (Grignard) | Expected Product (Baeyer-Villiger) |

| ¹H NMR | Phenyl protons (~7.2-7.4 ppm), aliphatic protons (~1.8-2.8 ppm) | Phenyl protons, aliphatic protons, new olefinic protons (~4.5-5.5 ppm) | Phenyl protons, aliphatic protons, new alkyl group protons, OH proton | Phenyl protons, shifted aliphatic protons |

| ¹³C NMR | Carbonyl carbon (~210 ppm), aromatic carbons (~125-145 ppm), aliphatic carbons (~25-50 ppm) | Aromatic carbons, aliphatic carbons, new sp² carbons (~110-150 ppm), loss of carbonyl signal | Aromatic carbons, aliphatic carbons, new carbinol carbon (~70-80 ppm), new alkyl carbon, loss of carbonyl signal | New ester carbonyl (~170-180 ppm), aromatic carbons, shifted aliphatic carbons |

| IR (cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹) | C=C stretch (~1650 cm⁻¹), loss of C=O stretch | Broad O-H stretch (~3200-3600 cm⁻¹), loss of C=O stretch | Strong C=O stretch of ester (~1735 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹) |

| Mass Spec (m/z) | Molecular ion peak (M⁺) at 250.14 | M⁺ corresponding to the alkene product | M⁺ corresponding to the alcohol product | M⁺ at 266.13 (oxygen insertion) |

Applications in Drug Development

The synthetic transformations described in this guide enable the diversification of the this compound scaffold, leading to a wide range of potential drug candidates. The ability to introduce new functional groups and alter the ring system is crucial for optimizing pharmacokinetic and pharmacodynamic properties. For example, the introduction of a tertiary alcohol via a Grignard reaction can provide a key hydrogen bond donor, while the formation of a lactone through Baeyer-Villiger oxidation can modulate polarity and metabolic stability.

Conclusion

This compound is a valuable building block in medicinal chemistry. A thorough understanding of its synthesis and reactivity is essential for its effective application in the design and development of novel therapeutics. The reaction mechanisms and protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold.

References

- Dienone–phenol rearrangement. In Wikipedia; 2023.

- Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah.

- Dienone-Phenol Rearrangement. Organic Syntheses; 1966.

- Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange.

- Dienone phenol rearrangement reaction. Slideshare.

- Favorskii rearrangement. chemeurope.com.

- Favorskii rearrangement. In Wikipedia; 2023.

- Favorskii Rearrangement. Alfa Chemistry.

- Diphenylacetic acid. Organic Syntheses.

- The Wittig Reaction. Organic Reactions.

- The Wittig Reaction: Synthesis of Alkenes.

- Wittig Reaction. Organic Chemistry Portal.

- Wittig reaction. In Wikipedia; 2023.

- The Wittig Reaction: Prepar

- Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migr

- Baeyer-Villiger Oxid

- Grignard Reaction.

- Favorskii Rearrangement. YouTube.

- Basic 1H- and 13C-NMR Spectroscopy.

- The Grignard Reaction.

- Baeyer–Villiger oxid

- This compound. PubChem.

- The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.

- Theoretical Studies on the Asymmetric Baeyer-Villiger Oxidation Reaction of 4-Phenylcyclohexanone with m-Chloroperoxobenzoic Acid Catalyzed by Chiral Scandium(III)-N,N'-Dioxide Complexes. PubMed.

- Baeyer-Villiger Oxid

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

- Grignard Reaction. Web Pages.

- The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.

- Summarized results for the synthesis of Methanone, 4, 5-Diphenyl-3, 5-cyclopentadiene [diiyl].

- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.

- Cyclohexanone. the NIST WebBook.

- IR Spectrum Of Cyclohexanone. Bartleby.com.

- 4-Phenylcyclohexene. PubChem.

- Cyclohexanone, 4-methyl-. the NIST WebBook.

- Cyclohexanone. the NIST WebBook.

- Cyclohexanone, 4-ethyl-. the NIST WebBook.

- Preparation of diphenylacetic acid. PrepChem.com.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [m.chemicalbook.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Theoretical Studies on the Asymmetric Baeyer-Villiger Oxidation Reaction of 4-Phenylcyclohexanone with m-Chloroperoxobenzoic Acid Catalyzed by Chiral Scandium(III)-N,N'-Dioxide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. atc.io [atc.io]

- 11. bohr.winthrop.edu [bohr.winthrop.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. aroonchande.com [aroonchande.com]

- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 17. adichemistry.com [adichemistry.com]

- 18. This compound | C18H18O | CID 138281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 20. Favorskii Rearrangement (Chapter 47) - Name Reactions in Organic Synthesis [cambridge.org]

- 21. youtube.com [youtube.com]

- 22. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 23. rsc.org [rsc.org]

- 24. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 4,4-Diphenylcyclohexanone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4,4-diphenylcyclohexanone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the synthesis of this compound, its characteristic reactions, and its potential applications in medicinal chemistry, supported by detailed experimental protocols and data analysis.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 4,4-diphenylcyclohexan-1-one, is a cyclic ketone featuring a cyclohexane ring substituted with two phenyl groups at the C4 position.[1] This structural arrangement confers specific properties to the molecule, influencing its reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| CAS Number | 4528-68-1 | [1] |

| IUPAC Name | 4,4-diphenylcyclohexan-1-one | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 134-136 °C | |

| Boiling Point | 387.6 °C at 760 mmHg | |

| Flash Point | 168.3 °C | |

| Density | 1.089 g/cm³ |

The presence of the two bulky phenyl groups on the same carbon atom of the cyclohexane ring leads to a "flattened chair" conformation in the solid state, a deviation from the typical chair conformation of unsubstituted cyclohexane. This has been confirmed by X-ray crystallography and NMR studies.

Synthesis of this compound

A robust and widely applicable method for the synthesis of substituted cyclohexenones is the Robinson annulation.[2][3][4] This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[2][3] For the synthesis of this compound, a variation of this approach can be employed.

Synthetic Workflow: Robinson Annulation

The synthesis of this compound can be conceptualized through a retrosynthetic analysis that disconnects the molecule at the key bonds formed during the Robinson annulation.

Caption: Retrosynthetic analysis for the synthesis of this compound.

A plausible forward synthesis would involve the reaction of a suitable diphenylmethyl ketone derivative (as the Michael donor) with a vinyl ketone (as the Michael acceptor).

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Robinson annulation.

Materials:

-

Diphenylacetonitrile

-

Methyl vinyl ketone

-

Sodium ethoxide in ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetonitrile in anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Cool the reaction mixture in an ice bath and add methyl vinyl ketone dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cyclization and Hydrolysis: After reflux, cool the mixture and carefully acidify with dilute hydrochloric acid. This will induce the intramolecular aldol condensation and hydrolysis of the nitrile group. Continue to reflux the acidic mixture for an additional 2-3 hours.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peak will be the strong C=O stretching vibration of the ketone, typically appearing in the range of 1715-1725 cm⁻¹. Other significant absorptions will include the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the cyclohexane ring (around 2850-2960 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (Cyclohexane) |

| 1720 | C=O stretch | Ketone |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will provide information about the different types of protons and their connectivity. Due to the symmetry of the molecule, the spectrum is relatively simple.

-

Aromatic Protons: The protons on the two phenyl rings will appear as a multiplet in the region of δ 7.2-7.4 ppm.

-

Cyclohexane Protons: The eight protons of the cyclohexane ring will give rise to two sets of signals. The four protons on the carbons adjacent to the carbonyl group (C2 and C6) will appear as a triplet around δ 2.5-2.7 ppm. The four protons on the carbons adjacent to the diphenyl-substituted carbon (C3 and C5) will appear as a triplet around δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The ketone carbonyl carbon will have a characteristic chemical shift in the downfield region, typically around δ 210 ppm.

-

Aromatic Carbons: The phenyl groups will show signals in the aromatic region (δ 125-145 ppm), including a quaternary carbon signal for the ipso-carbons.

-

Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region. The C4 carbon, bearing the two phenyl groups, will be a quaternary carbon with a chemical shift around δ 50-60 ppm. The carbons adjacent to the carbonyl (C2 and C6) will be around δ 35-45 ppm, and the carbons at C3 and C5 will be in a similar region.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the carbonyl group. It undergoes typical reactions of ketones, including nucleophilic addition and reactions at the α-carbons.

Reactions at the Carbonyl Group

Wittig Reaction: this compound can react with phosphorus ylides in a Wittig reaction to form alkenes. This reaction is a valuable method for converting the carbonyl group into a carbon-carbon double bond.[5][6]

Caption: General scheme of the Wittig reaction with this compound.

Grignard Reaction: The addition of Grignard reagents to this compound results in the formation of tertiary alcohols after an acidic workup. This reaction is a powerful tool for creating new carbon-carbon bonds at the carbonyl carbon.[7][8]

Photochemical Reactivity

The photochemistry of related diaryl cyclohexenones has been studied, revealing interesting rearrangements. For instance, the photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one involves a dienone-phenol type rearrangement with a phenyl shift.[9] While this compound itself is saturated, its derivatives or reaction products could exhibit interesting photochemical behavior.

Applications in Drug Development and Medicinal Chemistry

The cyclohexanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] Derivatives of 4-arylcyclohexanones have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10]

Potential as Anticancer Agents

Numerous studies have shown that 4-arylcyclohexanone derivatives can exhibit cytotoxic effects against various cancer cell lines.[10] The mechanism of action is often related to the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential as Anti-inflammatory Agents

The anti-inflammatory potential of cyclohexanone derivatives has also been explored. Some compounds have been shown to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.

While specific biological activity data for this compound is not extensively reported in the readily available literature, its structural similarity to other biologically active 4-arylcyclohexanones suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.

Conclusion

This compound is a fascinating molecule with a unique structural feature that influences its properties and reactivity. Its synthesis, primarily through methods like the Robinson annulation, provides access to a versatile scaffold for further chemical modifications. The reactivity of its ketone functional group allows for a wide range of transformations, making it a valuable building block in organic synthesis. Furthermore, the established biological activities of the broader class of 4-arylcyclohexanones highlight the potential of this compound and its derivatives as lead compounds in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to explore the chemistry and potential applications of this intriguing compound.

References

- A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (URL not provided in search results)

-

PubChem. This compound. ([Link])

-

Wikipedia. Robinson annulation. ([Link])

- (Reference for Robinson Annul

- (Reference for Robinson Annul

- (Reference for Robinson Annul

- A Comparison of, Solid- and Eiquid-phase Conformations ; this compound, a Flattened Chair. (URL not provided in search results)

- J&K Scientific LLC. Robinson Annulation. (URL not provided in search results)

- BenchChem. Robinson Annulation: A Superior Alternative to Stepwise Diketone Cyclization for Cyclohexenone Synthesis. (URL not provided in search results)

- Organic Chemistry Portal. Wittig Reaction. (URL not provided in search results)

-

Wikipedia. Wittig reaction. ([Link])

- (Reference for Wittig Reaction)

- (Reference for Wittig Reaction)

- (Reference for Grignard Reaction)

- NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. (URL not provided in search results)

- (Reference for Grignard Reaction)

- Master Organic Chemistry. Reactions of Grignard Reagents. (URL not provided in search results)

- (Reference for Photochemical Reactivity)

- (Reference for Photochemical Reactivity)

- Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. (URL not provided in search results)

Sources

- 1. This compound | C18H18O | CID 138281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0220496) [np-mrd.org]

- 7. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4,4-Diphenylcyclohexanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents make it a valuable template for the design of novel therapeutics. This guide focuses on a specific derivative, 4,4-diphenylcyclohexanone, providing a comprehensive overview of its chemical properties, synthesis, and characterization, with a particular emphasis on its relevance and potential applications in the field of drug development. As a Senior Application Scientist, the aim is to not only present established data but also to provide insights into the practical considerations and mechanistic underpinnings that are crucial for researchers in this domain.

Core Compound Identification

CAS Number: 4528-68-1

Molecular Formula: C₁₈H₁₈O

Molecular Weight: 250.34 g/mol

IUPAC Name: 4,4-diphenylcyclohexan-1-one

Molecular Structure

The structure of this compound consists of a six-membered cyclohexanone ring with two phenyl groups geminally substituted at the C4 position.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of related 4-arylcyclohexanones.

Step 1: Michael Addition to form the 1,5-Diketone Intermediate

-

To a solution of diphenylacetaldehyde (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

-

Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 equivalents) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Extract the crude product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,5-diketone.

Step 2: Intramolecular Aldol Condensation and Dehydration

-

Dissolve the crude 1,5-diketone in a suitable solvent (e.g., ethanol).

-

Add a solution of a base (e.g., sodium hydroxide in water) and reflux the mixture. The progress of the intramolecular aldol condensation and subsequent dehydration to form 4,4-diphenylcyclohexenone can be monitored by TLC. [1]3. After completion, cool the reaction mixture and neutralize with a dilute acid.

-

Remove the solvent and extract the product into an organic solvent.

-

Purify the crude 4,4-diphenylcyclohexenone by column chromatography or recrystallization.

Step 3: Catalytic Hydrogenation to this compound

-

Dissolve the purified 4,4-diphenylcyclohexenone in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm corresponding to the ten protons of the two phenyl groups.

-

Aliphatic Protons: The eight protons on the cyclohexanone ring will be in two different chemical environments. The four protons on the carbons adjacent to the carbonyl group (C2 and C6) will be deshielded and are expected to appear as a multiplet around δ 2.5-2.7 ppm. The four protons on the carbons adjacent to the diphenyl-substituted carbon (C3 and C5) will appear as a multiplet at a slightly more upfield region, typically around δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 208-212 |

| Quaternary Phenyl Carbons | 145-150 |

| Aromatic CH Carbons | 125-130 |

| Quaternary C4 Carbon | 45-50 |

| CH₂ Carbons (C2, C6) | 35-40 |

| CH₂ Carbons (C3, C5) | 30-35 |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and experimental conditions.

FT-IR Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the key functional groups.

-

C=O Stretch: A strong, sharp absorption band in the region of 1705-1725 cm⁻¹ is characteristic of the carbonyl group of a saturated six-membered ring ketone. [1]* Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

-

Aliphatic C-H Stretch: Medium to strong bands below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Aromatic C=C Bending: Several sharp bands in the fingerprint region, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Mass Spectrometry

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 250. The fragmentation pattern would likely involve the loss of one of the phenyl groups, leading to a significant fragment at m/z = 173 ([M-C₆H₅]⁺). Other characteristic fragments would arise from the cleavage of the cyclohexanone ring.

Applications in Drug Discovery

The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active molecules. [1]Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. [2]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of 4-arylcyclohexanone derivatives against various cancer cell lines. [2]The presence of the aryl groups allows for modifications to tune the lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets.

Anti-inflammatory Activity

The anti-inflammatory properties of 4-arylcyclohexanone derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives. [1] Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation targets IκB for ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain 4-arylcyclohexanone derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release of NF-κB and suppressing the inflammatory response. [1]

Conclusion

This compound is a versatile chemical entity with a well-defined structure and accessible synthetic routes. Its core scaffold is of significant interest to the drug discovery community. The information presented in this guide provides a solid foundation for researchers and drug development professionals to understand the fundamental chemistry of this compound and to explore the potential of its derivatives as novel therapeutic agents. The ability to readily modify the phenyl rings opens up a vast chemical space for the development of compounds with tailored biological activities, making the this compound scaffold a continuing area of promising research.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Cyclohexanone, 4,4-diphenyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,4-diphenylcyclohexanone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4-diphenylcyclohexanone, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive assessments in a range of common organic solvents, and furnishes detailed experimental protocols for precise solubility determination. Due to the limited availability of specific quantitative public data, this guide leverages established chemical principles and analogous compound data to provide a robust framework for laboratory applications. Furthermore, essential safety and handling protocols are outlined to ensure safe laboratory practices.

Introduction: The Significance of this compound and its Solubility

This compound is a versatile bicyclic ketone derivative with a rigid three-dimensional structure. Its unique molecular architecture makes it a valuable building block in the synthesis of novel organic molecules, including active pharmaceutical ingredients (APIs) and materials with specific photophysical properties. Understanding the solubility of this compound is paramount for its effective utilization in a laboratory and industrial setting. Solubility data is critical for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.

-

Purification and Recrystallization: Developing efficient protocols for isolating and purifying the compound.

-

Formulation Development: In the pharmaceutical context, solubility directly impacts bioavailability and the choice of drug delivery systems.

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic techniques like HPLC and TLC.

This guide aims to provide a foundational understanding of the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The this compound molecule possesses both nonpolar and moderately polar characteristics. The two phenyl groups and the cyclohexyl ring are nonpolar, dominated by van der Waals forces. The ketone functional group introduces a dipole moment, making the molecule capable of dipole-dipole interactions. However, the large nonpolar surface area of the molecule suggests that its overall character is predominantly nonpolar.

Based on this molecular structure, we can predict its solubility in various common organic solvents:

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant nonpolar character of the diphenylcyclohexanone moiety, it is expected to exhibit good solubility in aromatic and aliphatic hydrocarbon solvents. The van der Waals interactions between the phenyl groups and toluene, for instance, would be favorable.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a significant dipole moment but lack acidic protons. The ketone group of this compound can engage in dipole-dipole interactions with these solvents. Therefore, good to moderate solubility is anticipated. For instance, a related compound, 4,4'-(cyclohexane-1,1-diyl)diphenol, is soluble in acetone.[2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the ketone group in this compound can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the molecule and its large nonpolar bulk may limit its solubility in highly polar protic solvents at room temperature. However, solubility is expected to increase significantly with temperature, making these solvents suitable for recrystallization. For example, crude products of similar structures are often recrystallized from boiling ethanol.[3]

-

Water: As a highly polar protic solvent, water is unlikely to be a good solvent for the predominantly nonpolar this compound.

The following table summarizes the predicted solubility of this compound in common organic solvents. It is crucial to note that these are qualitative predictions, and experimental verification is necessary for quantitative data.

| Solvent | Polarity | Predicted Solubility at Room Temperature | Rationale |

| Toluene | Nonpolar | High | "Like dissolves like"; favorable van der Waals interactions.[1] |

| Hexane | Nonpolar | Moderate to High | Good compatibility between nonpolar structures. |

| Dichloromethane | Polar Aprotic | High | Good dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | Favorable dipole-dipole interactions with the ketone group.[2] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polar and nonpolar characteristics. |

| Ethanol | Polar Protic | Low to Moderate | Limited by the large nonpolar moiety, but will increase with heat.[3] |

| Methanol | Polar Protic | Low to Moderate | Similar to ethanol, the nonpolar character dominates at room temperature.[2] |

| Water | Highly Polar | Very Low | "Like dissolves like" principle; large nonpolar structure. |

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. The following protocols outline methods for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., toluene, hexane, dichloromethane, acetone, ethyl acetate, ethanol, methanol, water)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add the chosen solvent dropwise (starting with 0.5 mL) to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid has not fully dissolved, continue adding the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.

-

Record your observations as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the solutions vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

Determine the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Alternatively, for a gravimetric determination, evaporate the solvent from the filtered solution under reduced pressure and weigh the remaining solid.

-

Express the solubility in terms of g/100 mL or mol/L.

Caption: A workflow diagram illustrating the process from theoretical prediction to experimental determination of solubility.

Safety and Handling

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes.

General Handling Precautions:

-

Avoid inhalation of dust.[4]

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[4]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

In case of accidental exposure:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin Contact: Wash the affected area with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

Always consult the supplier-specific MSDS for the most accurate and up-to-date safety information before handling this compound.

Caption: Key safety considerations for handling this compound in a laboratory setting.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. By understanding the interplay of molecular structure and solvent properties, researchers can make informed predictions about its solubility. The experimental protocols provided herein offer a clear path to obtaining precise quantitative data, which is crucial for the successful application of this versatile compound in research and development. Adherence to the outlined safety and handling procedures is essential for ensuring a safe laboratory environment.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pearson Education. (n.d.). When cis-2,4-dimethylcyclohexanone is dissolved in aqueous ethano....

- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Cyano-4-phenylcyclohexanone.

- ResearchGate. (2021, May 9). What molecules are not dissolved in cyclohexane but dissolved in toluene or other organic solvents?.

- National Center for Biotechnology Information. (n.d.). 4,4′-(Cyclohexane-1,1-diyl)diphenol methanol solvate.

- JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acetate.

- Organic Syntheses. (n.d.). Procedure.

Sources

A Historical Overview of 4,4-Diphenylcyclohexanone Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylcyclohexanone is a versatile carbocyclic compound featuring a cyclohexanone core with a geminal diphenyl substitution at the C4 position. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. Its rigid, sterically hindered framework provides a scaffold for the synthesis of a variety of complex molecules, including therapeutic agents and functional materials. This in-depth technical guide provides a historical overview of the synthetic strategies for this compound, detailing the evolution of methodologies, the rationale behind experimental choices, and comprehensive protocols for key transformations.

Early Synthetic Approaches: The Dawn of Gem-Diarylation

The synthesis of this compound was first reported in the mid-20th century, with early methods focusing on the creation of the challenging quaternary carbon center bearing two phenyl groups. One of the pioneering approaches, as referenced in the conformational analysis by Lambert et al. (1968), involved a Michael addition-type reaction. These initial syntheses, while groundbreaking, often suffered from harsh reaction conditions and limited yields.

A foundational strategy involved the reaction of a nucleophilic diphenylmethane equivalent with a suitable six-carbon electrophile. Conceptually, this can be visualized as the addition of a diphenylmethyl carbanion to a cyclohexenone precursor. However, the direct application of this approach was often complicated by side reactions and the difficulty of generating and controlling the desired nucleophile.

The Rise of Cyclohexane-1,3-dione as a Key Precursor

A significant advancement in the synthesis of this compound came with the utilization of cyclohexane-1,3-dione as a readily available starting material. This symmetrical diketone provides a robust platform for the introduction of the gem-diphenyl moiety.

Michael Addition of Diphenylacetaldehyde to Cyclohexenone Derivatives

One of the classical and effective methods involves a tandem Michael addition and cyclization sequence. This approach leverages the reactivity of α,β-unsaturated carbonyl compounds.

Reaction Workflow:

Caption: Michael Addition and Cyclization Route.

Experimental Protocol: Synthesis via Michael Addition

-

Enolate Formation: Diphenylacetaldehyde is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate. The choice of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions with the aldehyde.

-

Michael Addition: The enolate solution is then added dropwise to a solution of 2-cyclohexen-1-one at a controlled temperature, typically 0-5 °C, to facilitate the conjugate addition.

-

Cyclization and Dehydration: After the Michael addition is complete, the reaction mixture is heated to promote an intramolecular aldol condensation, followed by dehydration to yield 4,4-diphenyl-2-cyclohexen-1-one.

-

Reduction: The resulting α,β-unsaturated ketone is then subjected to catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen atmosphere, to afford the saturated this compound.

Causality Behind Experimental Choices:

-

Base Selection: The use of a strong, non-nucleophilic base is critical to ensure complete enolate formation from diphenylacetaldehyde without competing addition to the aldehyde carbonyl.

-

Temperature Control: The initial Michael addition is performed at low temperatures to control the exothermicity of the reaction and minimize polymerization of the cyclohexenone.

-

Stepwise versus One-Pot: While this can be performed as a one-pot reaction, stepwise isolation of the intermediate enone can often lead to higher overall yields and purity.

Modern Synthetic Innovations

More contemporary approaches to the synthesis of this compound have focused on improving efficiency, yield, and reaction conditions. These methods often employ transition metal catalysis and novel reagents.

Palladium-Catalyzed Arylation of Cyclohexenone Enolates

A powerful modern technique involves the palladium-catalyzed α-arylation of ketones. This method allows for the direct formation of the carbon-aryl bonds.

Reaction Mechanism:

Caption: Palladium-Catalyzed α-Arylation.

Experimental Protocol: Palladium-Catalyzed Di-α-Arylation

-

Reaction Setup: A dried Schlenk flask is charged with cyclohexanone, an excess of bromobenzene (2.2 equivalents), a palladium catalyst such as Pd(OAc)₂, a suitable phosphine ligand (e.g., Xantphos), and a strong base like sodium tert-butoxide.

-

Solvent and Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen). Anhydrous toluene is added as the solvent.

-

Reaction: The mixture is heated to a temperature typically between 80-110 °C and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield this compound.

Expertise & Experience Insights:

-

Ligand Choice: The choice of ligand is critical for the success of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.

-

Base Strength: A strong, non-nucleophilic base is required to generate a sufficient concentration of the ketone enolate without competing with the arylation reaction.

-

Reaction Stoichiometry: An excess of the aryl halide is used to drive the reaction towards the diarylated product.

Comparative Data of Synthetic Routes

| Method | Starting Materials | Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Michael Addition Route | Diphenylacetaldehyde, 2-Cyclohexen-1-one | 1. NaOEt, EtOH, 0-5 °C; 2. Heat; 3. H₂, Pd/C | 40-60 | Utilizes readily available starting materials. | Multi-step process, moderate yields. |

| Palladium-Catalyzed α-Arylation | Cyclohexanone, Bromobenzene | Pd(OAc)₂, Xantphos, NaOtBu, Toluene, 100 °C | 70-85 | High efficiency, good functional group tolerance. | Requires expensive catalyst and ligands, air-sensitive reagents. |

Conclusion

The synthesis of this compound has evolved from classical multi-step sequences to more efficient and elegant transition metal-catalyzed methods. The early approaches, while foundational, have largely been superseded by modern techniques that offer higher yields and milder reaction conditions. The choice of synthetic route today depends on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. For researchers and drug development professionals, a thorough understanding of these historical and contemporary synthetic strategies is essential for the rational design and efficient production of novel molecules based on the this compound scaffold.

References

- Lambert, J. B., Carhart, R. E., & Corfield, P. W. R. (1968). A Comparison of Solid- and Liquid-phase Conformations; this compound, a Flattened Chair.

- For general reviews on Michael additions, see: Bergmann, E. D., Rappoport, Z., & Ginsburg, D. (1960). The Michael Reaction. Organic Reactions, 10, 179-555.

- For reviews on palladium-catalyzed α-arylation of ketones, see: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

A Technical Guide to the Theoretical Conformational Analysis of 4,4-Diphenylcyclohexanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the theoretical methods used to determine the conformational landscape of 4,4-diphenylcyclohexanone. The conformation of this molecule, a key structural motif in various pharmacologically active compounds, dictates its steric and electronic properties, and thus its biological activity and physicochemical characteristics. We explore the foundational principles of conformational analysis, delve into the primary computational methodologies—Molecular Mechanics (MM) and Density Functional Theory (DFT)—and present a validated, step-by-step workflow for conducting these calculations. This document synthesizes technical accuracy with practical insights, offering a robust framework for researchers aiming to predict and understand the three-dimensional structure and energetic preferences of this important cyclohexanone derivative.

Introduction: The Significance of Molecular Shape

The three-dimensional structure of a molecule is intrinsically linked to its function. For drug development professionals and medicinal chemists, understanding the preferred spatial arrangement, or conformation, of a molecule is paramount. The this compound scaffold is present in numerous molecules of therapeutic interest, where its conformation influences receptor binding affinity, metabolic stability, and overall efficacy.